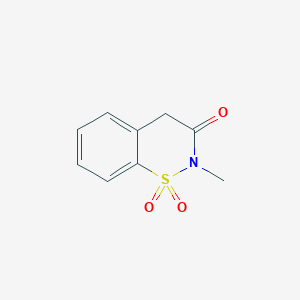

2-Methyl-2H-1,2-Benzothiazin-3(4H)-on 1,1-Dioxid

Übersicht

Beschreibung

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms. The presence of the 1,1-dioxide group adds to its unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide: Another benzothiazine derivative with similar structural features.

Methyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide: A related compound with a carboxylate group.

Uniqueness

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Biologische Aktivität

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide, also known as a derivative of benzothiazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C9H9NOS

- Molecular Weight : 179.24 g/mol

- CAS Number : 7028-57-1

- IUPAC Name : 2-methyl-4H-1,4-benzothiazin-3-one

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazine exhibit significant antimicrobial properties. A study evaluating a series of 1,2-benzothiazine 1,1-dioxide derivatives found that many displayed lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to traditional antiseptics like povidone iodine. The disk diffusion method and serial microdilution method were employed to assess antimicrobial efficacy, indicating that these compounds could serve as effective alternatives in treating bacterial infections .

| Compound | MIC (mg/mL) against Gram-positive bacteria |

|---|---|

| Benzothiazine Derivative A | 0.78 |

| Benzothiazine Derivative B | 1.56 |

| Povidone Iodine | 6.25 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazine derivatives has been investigated through various models. Compounds containing the benzothiazine ring system have been reported to inhibit cyclooxygenase (COX) enzymes without the ulcerogenic side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). This property suggests a favorable therapeutic index for these compounds in managing inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (L292) revealed that several derivatives of benzothiazine exhibited low cytotoxic effects while maintaining antimicrobial activity. The cytotoxicity profiles were assessed using standard assays which indicated a promising safety margin for further development as therapeutic agents .

Study on Antimicrobial Efficacy

In a comprehensive study published in Pharmaceuticals, researchers synthesized and tested twenty derivatives of 1,2-benzothiazine 1,1-dioxide for their antimicrobial properties. Among the tested compounds, three new derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into effective antimicrobial agents due to their lower MIC values compared to existing treatments .

Anti-inflammatory Research

Another significant research effort focused on the anti-inflammatory properties of benzothiazine derivatives. The study utilized animal models to evaluate the efficacy of these compounds in reducing inflammation markers. Results indicated substantial reductions in inflammatory cytokines when treated with selected benzothiazines, supporting their potential use in clinical settings for inflammatory diseases .

Eigenschaften

IUPAC Name |

2-methyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-10-9(11)6-7-4-2-3-5-8(7)14(10,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPCERYTJXDGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951802 | |

| Record name | 2-Methyl-1lambda~6~,2-benzothiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29209-01-6 | |

| Record name | 2-Methyl-4-oxo-2H-1,2-benzothiazine-1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029209016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1lambda~6~,2-benzothiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the chemical transformation observed in this study?

A1: The research focuses on a novel chemical reaction of the oxime derivative of 2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide. When refluxed with strong acids like trifluoroacetic acid or boron trifluoride in acetic acid, this oxime undergoes a rearrangement. This leads to the formation of N-acyl derivatives of 4-amino-2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide []. The researchers highlight the similarity of this transformation to the acid-catalyzed conversion of α-tetralone oxime to α-naphthylamine, suggesting a possible mechanistic link. This type of rearrangement could be valuable in synthesizing other structurally related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.